3-(4-Bromophenyl)prop-2-en-1-ol
Description
Contextualization within Cinnamyl Alcohol Derivatives Research
Cinnamyl alcohol and its derivatives are a class of organic compounds that have long captured the attention of chemists and pharmacologists. researchgate.net Cinnamyl alcohol itself is a naturally occurring substance found in the esters of storax, Balsam of Peru, and cinnamon leaves. wikipedia.org The broader family of cinnamyl alcohol derivatives, both natural and synthetic, is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.netontosight.ai
Research into cinnamyl alcohol derivatives is extensive, with studies focusing on the synthesis of new analogues and the evaluation of their pharmacological potential. ontosight.aigoogle.com These compounds serve as important raw materials in the cosmetic and pharmaceutical industries. researchgate.net 3-(4-Bromophenyl)prop-2-en-1-ol fits within this context as a synthetic derivative where a bromine atom is introduced onto the phenyl ring. This modification significantly alters the electronic properties and reactivity of the molecule compared to the parent cinnamyl alcohol, opening up new avenues for chemical synthesis and the development of novel compounds.
Significance as a Versatile Chemical Scaffold and Synthetic Precursor
The true significance of this compound in organic chemistry lies in its utility as a versatile chemical scaffold and synthetic precursor. a2bchem.com Its molecular architecture allows for a variety of chemical transformations, making it a valuable starting material for constructing diverse and complex molecular frameworks.
The key to its versatility lies in its distinct functional groups:
The Allylic Alcohol: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
The Carbon-Carbon Double Bond: This site allows for various addition reactions and is crucial for cross-coupling reactions. a2bchem.com
The Brominated Aromatic Ring: The bromine atom serves as a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. a2bchem.com
A documented method for the preparation of (E)-3-(4-Bromophenyl)prop-2-en-1-ol involves the reduction of ethyl (E)-3-(4-bromophenyl)-acrylate. nih.gov This accessibility further enhances its use as a precursor. For instance, it has been utilized as a starting material in the synthesis of various heterocyclic compounds, including quinolin-4-ones. researchgate.net Its role as a building block extends to the fields of pharmaceuticals, agrochemicals, and materials science, where the targeted modification of its structure can lead to molecules with specific, desired properties. a2bchem.com
The strategic placement of the bromo-substituent on the phenyl ring makes it a key intermediate for creating a library of derivatives for structure-activity relationship (SAR) studies in medicinal chemistry.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (2E)-3-(4-bromophenyl)prop-2-en-1-ol |
| Molecular Formula | C₉H₉BrO |
| Molar Mass | 213.07 g/mol |
| Appearance | White crystalline solid or yellow oil |
| CAS Number | 105515-33-1 |
Table 2: Examples of this compound as a Synthetic Precursor
| Reaction Type | Product Class | Significance |
| Oxidation | 3-(4-Bromophenyl)prop-2-enal | Access to α,β-unsaturated aldehydes |
| Cross-Coupling Reactions | Substituted cinnamyl alcohols | Formation of complex aryl structures |
| Cyclization Reactions | Quinolin-4-one derivatives | Synthesis of heterocyclic scaffolds researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEIRQMIYDUVBY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105515-33-1 | |
| Record name | (2E)-3-(4-bromophenyl)prop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 4 Bromophenyl Prop 2 En 1 Ol
Classical Approaches to (E)-3-(4-Bromophenyl)prop-2-en-1-ol Synthesis
Traditional methods for the synthesis of (E)-3-(4-bromophenyl)prop-2-en-1-ol primarily rely on the reduction of corresponding esters and carbonyl compounds. These approaches are well-established and widely used due to their reliability and the accessibility of starting materials.
Reduction of α,β-Unsaturated Esters (e.g., Ethyl (E)-3-(4-Bromophenyl)acrylate)
A common and effective method for preparing (E)-3-(4-bromophenyl)prop-2-en-1-ol is the reduction of α,β-unsaturated esters, such as ethyl (E)-3-(4-bromophenyl)acrylate. nih.govrsc.orgrsc.org This transformation is typically accomplished using powerful reducing agents that can selectively reduce the ester functionality without affecting the carbon-carbon double bond.
One of the most frequently employed reagents for this purpose is Diisobutylaluminium hydride (DIBAL-H). rsc.orgrsc.org The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF) at low temperatures, often starting at -78 °C and then allowing the reaction to warm to room temperature. rsc.orgrsc.org This method has been reported to provide the desired allylic alcohol in high yields, often exceeding 85%. rsc.org
For instance, the reaction of (E)-ethyl 3-(4-bromophenyl)acrylate with DIBAL-H in anhydrous CH2Cl2 can yield (E)-3-(4-bromophenyl)prop-2-en-1-ol as a white solid. rsc.org The starting ester itself can be synthesized via a Horner-Wadsworth-Emmons reaction between 4-bromobenzaldehyde (B125591) and triethyl phosphonoacetate. nih.govrsc.org
Another approach involves a one-pot synthesis where the corresponding cinnamic acid, (E)-3-(4-bromophenyl)acrylic acid, is first converted to a mixed anhydride (B1165640) using ethyl chloroformate and triethylamine, followed by reduction with sodium borohydride (B1222165) (NaBH4) to afford the cinnamyl alcohol. nih.gov This procedure has been shown to produce (E)-3-(4-bromophenyl)prop-2-en-1-ol in a high yield of 81.6%. nih.gov
Table 1: Reduction of Ethyl (E)-3-(4-Bromophenyl)acrylate
| Reducing Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| DIBAL-H | CH2Cl2 | -78 °C to rt | 88% | rsc.org |
| DIBAL-H | THF | 0 °C | - | rsc.org |
| NaBH4 (from acid) | - | 0 °C to rt | 81.6% | nih.gov |
Reduction of Corresponding Carbonyl Compounds (e.g., Aldehydes and Ketones)
The reduction of the corresponding α,β-unsaturated aldehyde, trans-4-bromocinnamaldehyde, presents another direct route to 3-(4-bromophenyl)prop-2-en-1-ol. sigmaaldrich.com This transformation can be achieved using various reducing agents that selectively target the aldehyde group while preserving the double bond.
For example, the conjugate reduction of α,β-unsaturated aldehydes can be employed to synthesize the target alcohol. While specific reagents for the direct reduction of trans-4-bromocinnamaldehyde to the alcohol are not detailed in the provided results, this is a standard transformation in organic synthesis. Common reagents for the 1,2-reduction of α,β-unsaturated aldehydes to allylic alcohols include sodium borohydride (often in the presence of a Ce(III) salt to enhance 1,2-selectivity, known as the Luche reduction) and lithium aluminium hydride (used at low temperatures).
Advanced Catalytic and Stereoselective Synthesis
Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of this compound and its analogs. These advanced techniques often employ catalysts to achieve high levels of stereoselectivity and functional group tolerance.
Asymmetric Reduction Strategies for Chiral Analogs and the Target Compound
The development of asymmetric reduction methods allows for the synthesis of enantioenriched chiral analogs of this compound. These methods are crucial for the preparation of biologically active molecules and chiral building blocks. bac-lac.gc.caresearchgate.netmdpi.com
For instance, the asymmetric 1,4-conjugate addition of alkenylboronates to enones, followed by asymmetric reduction of the resulting chiral product, can lead to enantioenriched alcohols. bac-lac.gc.ca While a direct asymmetric synthesis of this compound is not explicitly described, the principles can be applied to its precursors. For example, the asymmetric alkenylation of (E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one has been demonstrated. bac-lac.gc.ca
Furthermore, iridium-catalyzed isomerization of primary allylic alcohols can be a powerful tool for generating β-chiral aldehydes, which can then be reduced to the corresponding chiral alcohols. acs.org This strategy highlights the potential for creating chiral analogs of the target compound.
Transition Metal-Catalyzed Coupling Reactions for Alkyne Precursors (e.g., Sonogashira Coupling of Aryl Halides with Propargyl Alcohols followed by Reduction)
A versatile and powerful strategy for constructing the carbon skeleton of cinnamyl alcohols involves the Sonogashira coupling reaction. rsc.orgwikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide is a cornerstone of modern organic synthesis. wikipedia.org
In the context of synthesizing this compound, this would involve the coupling of a suitable aryl halide, such as 1,4-dibromobenzene (B42075) or 4-bromoiodobenzene, with propargyl alcohol. While a direct example for the target molecule is not provided, the Sonogashira coupling is widely used for synthesizing various substituted phenylacetylene (B144264) derivatives. rsc.org For instance, the coupling of bromide starting materials with terminal alkynes is a well-established procedure. rsc.org
Following the Sonogashira coupling to form 3-(4-bromophenyl)prop-2-yn-1-ol, a subsequent reduction of the alkyne to a trans-alkene would be necessary. This can be achieved using various reducing agents, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or catalytic hydrogenation with a Lindlar catalyst (for cis-alkenes) or other specialized catalysts for trans-alkenes.
Photocatalytic Isomerization for Stereocontrol (e.g., E to Z Isomerization)
Photocatalysis has emerged as a powerful tool for controlling the stereochemistry of molecules, particularly for achieving thermodynamically less stable isomers. researchgate.netnih.govmdpi.com The E to Z isomerization of allylic alcohols can be efficiently achieved through visible-light-promoted photocatalysis. researchgate.net
This methodology allows for the conversion of the more stable (E)-3-(4-bromophenyl)prop-2-en-1-ol to its (Z)-isomer. Such transformations are typically mediated by an iridium photosensitizer, such as fac-Ir(ppy)3, under blue light irradiation. researchgate.net This process proceeds via an energy transfer mechanism, leading to the contra-thermodynamic Z-isomer. This technique is significant as it provides access to the less stable geometric isomer, which might be difficult to obtain through classical synthetic routes.
Table 2: Photocatalytic E to Z Isomerization of Allylic Alcohols
| Photocatalyst | Light Source | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| fac-Ir(ppy)3 | Blue LED | THF | 35 °C | Z/E mixture | researchgate.net |
Optimization of Synthetic Efficiency and Scalability
The efficient and scalable synthesis of this compound is a critical aspect of its practical application in research and industry. Optimization strategies focus on enhancing the purity of the final product and maximizing the reaction yield. These objectives are achieved through meticulous control of purification methodologies and reaction parameters.
Methodologies for Purity Enhancement in Chemical Synthesis
The isolation of this compound in high purity is essential to prevent interference from byproducts or unreacted starting materials in subsequent applications. The primary techniques employed for the purification of this and structurally related cinnamyl alcohols are chromatography and recrystallization.
Chromatography: Column chromatography is a widely adopted method for purifying cinnamyl alcohol derivatives. cmu.ac.thfrontiersin.org Silica gel is the most common stationary phase, chosen for its efficacy in separating compounds based on polarity. cmu.ac.th The choice of eluent, or solvent system, is critical for achieving good separation. A common approach involves using a mixture of a non-polar solvent like n-hexane or pentane (B18724) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. cmu.ac.thfrontiersin.org The ratio of these solvents is adjusted to control the elution of the desired compound. For instance, crude cinnamyl cinnamate (B1238496) derivatives have been effectively purified using an n-hexane/DCM (3:2) solvent system. cmu.ac.th Similarly, flash column chromatography with an ethyl acetate in pentane (1:1) eluent has been successfully used to isolate p-hydroxycinnamyl alcohol. frontiersin.org
Another technique, ion-exchange chromatography, can be effective, particularly for removing charged impurities. For example, DEAE-Sephacel columns have been used in the purification of related biological molecules. nih.gov
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities, ideally, should either be insoluble at high temperatures or remain soluble at room temperature. For compounds like this compound, which may be solid at room temperature, selecting an appropriate solvent system (e.g., ethanol/water, hexane/ethyl acetate) is key to obtaining high-purity crystals upon cooling. This method is often used after initial purification by chromatography to achieve analytical grade purity. For example, crystallization in methanol (B129727) (MeOH) has been used to obtain pure pyrimidine (B1678525) derivatives synthesized from a related chalcone (B49325) precursor. nih.gov
Aqueous Extraction: In syntheses employing methods like the Horner-Wadsworth-Emmons reaction, water-soluble byproducts such as dialkylphosphate salts are generated. These can be conveniently and efficiently removed from the reaction mixture through a simple aqueous extraction or wash, simplifying the subsequent purification steps. nih.gov
The effectiveness of these purification techniques can be monitored using methods like Thin Layer Chromatography (TLC) to assess the separation and High-Performance Liquid Chromatography (HPLC) to quantify the final purity. nih.gov
Table 1: Comparison of Purification Methodologies for Cinnamyl Alcohol Derivatives
| Methodology | Principle | Typical Solvents/Reagents | Advantages | Common Applications |
|---|---|---|---|---|
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Silica Gel, Alumina, Hexane/Ethyl Acetate, Dichloromethane. cmu.ac.thfrontiersin.org | Highly versatile, separates complex mixtures, applicable to a wide range of compounds. | Primary purification of crude reaction mixtures. cmu.ac.th |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Ethanol/Water, Methanol, Hexane/Ethyl Acetate. nih.gov | Yields very high purity product, cost-effective for large scale. | Final purification step for solid compounds. |
| Aqueous Extraction | Partitioning of compounds between two immiscible liquid phases based on solubility. | Water, Organic Solvents (e.g., Ethyl Acetate). nih.gov | Removes water-soluble byproducts (e.g., phosphate (B84403) salts), simple and fast. | Work-up procedure in Horner-Wadsworth-Emmons synthesis. nih.gov |
Control of Reaction Parameters for Yield Maximization
Maximizing the yield of this compound requires careful control over various reaction parameters. The synthesis of this allylic alcohol can be approached through several routes, most commonly involving the reduction of the corresponding aldehyde (4-bromocinnamaldehyde) or α,β-unsaturated ketone, or through olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. ontosight.aimdpi.com The optimization of catalyst, solvent, base, temperature, and reaction time is crucial for maximizing efficiency.
Catalyst and Reagent Selection: The choice of reagents is fundamental to the reaction's success. In syntheses involving the reduction of a carbonyl group, reducing agents like sodium borohydride (NaBH₄) are often used due to their mildness and selectivity. researchgate.net For olefination reactions, the choice of phosphonium (B103445) salt (Wittig) or phosphonate (B1237965) ester (HWE) and the base used to generate the ylide are critical. mdpi.comorganic-chemistry.org Strong, non-nucleophilic bases like sodium hydride (NaH), lithium hydroxide (B78521) (LiOH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed. mdpi.comorganic-chemistry.org In palladium-catalyzed cross-coupling reactions, the choice of palladium source (e.g., PdCl₂(CH₃CN)₂) and any additives can dramatically influence the yield. researchgate.net
Solvent Effects: The solvent can affect the solubility of reagents, reaction rates, and even the stereoselectivity of the reaction. Amide solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) have been shown to be effective in some cross-coupling reactions. caltech.edu For HWE reactions, solvents like acetonitrile (B52724) (MeCN) or tetrahydrofuran (THF) are common. mdpi.comresearchgate.net The use of water as a green solvent has also been explored for certain Wittig reactions, sometimes leading to high yields. nih.govresearchgate.net
Temperature and Reaction Time: Temperature control is a critical factor. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired side products. Conversely, lower temperatures can improve selectivity but may result in incomplete reactions. caltech.edu For instance, the reduction of sinapaldehyde (B192390) to sinapyl alcohol is carried out at -78 °C to ensure selectivity. mdpi.com Reaction times must be optimized to ensure the reaction proceeds to completion without allowing for the degradation of the product. Optimization studies often involve running the reaction at various temperatures and monitoring the product formation over time. researchgate.netrsc.org Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while providing excellent yields for related compounds. mdpi.comfrontiersin.org
Table 2: Influence of Reaction Parameters on the Yield of Cinnamyl Alcohol Derivatives via HWE Reaction
| Parameter | Variation | Observed Effect on Yield | Rationale |
|---|---|---|---|
| Base | Lithium Hydroxide (LiOH) vs. Guanidine (B92328) | Yields can vary depending on the substrate; LiOH is often preferred but guanidine can give higher yields in some cases. thieme-connect.com | The base strength and its coordination properties influence the rate and equilibrium of ylide formation. |
| Solvent | Acetonitrile vs. Tetrahydrofuran (THF) | Acetonitrile can be key in controlling the reactivity of intermediates in some catalytic systems. researchgate.net | Solvent polarity and coordinating ability can stabilize transition states and intermediates differently. |
| Temperature | 0 °C vs. Room Temperature (23 °C) | Lower temperatures can improve yield by minimizing side reactions. caltech.edu | Reduces the rate of competing decomposition or side-product forming pathways. |
| Catalyst Loading | 5 mol% vs. 10 mol% | Higher catalyst loading may increase reaction rate and yield, up to a certain point. | Ensures a sufficient concentration of the active catalytic species to drive the reaction efficiently. |
By systematically optimizing these parameters, it is possible to develop a robust, high-yielding, and scalable process for the synthesis of this compound.
Chemical Reactivity and Mechanistic Investigations of 3 4 Bromophenyl Prop 2 En 1 Ol
Transformations at the Allylic Alcohol Moiety
The allylic alcohol group is a key functional handle in 3-(4-Bromophenyl)prop-2-en-1-ol, allowing for a range of chemical modifications.
Oxidation Reactions of the Hydroxyl Group (e.g., to Aldehydes or Ketones)
The primary alcohol functionality of this compound can be selectively oxidized to yield the corresponding aldehyde, 3-(4-bromophenyl)prop-2-enal. This transformation is a fundamental process in organic synthesis, providing access to α,β-unsaturated aldehydes which are valuable intermediates. The reaction requires careful selection of oxidizing agents to prevent over-oxidation to the carboxylic acid.
Commonly, reagents such as manganese dioxide (MnO₂) are employed for the oxidation of allylic alcohols. csic.es The reaction is typically performed in a suitable organic solvent like toluene. Another standard method involves the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), or conditions for a Swern or Dess-Martin periodinane oxidation. rsc.org To achieve the aldehyde, it is often necessary to use a stoichiometric amount or a slight excess of the oxidizing agent and to distill the aldehyde as it forms to prevent further oxidation. libretexts.org
The general transformation can be represented as: (E)-3-(4-Bromophenyl)prop-2-en-1-ol + [O] → (E)-3-(4-Bromophenyl)prop-2-enal + H₂O
| Reactant | Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|---|
| This compound | Manganese Dioxide (MnO₂) | 3-(4-Bromophenyl)prop-2-enal | Toluene, 80°C csic.es |
| This compound | Pyridinium Chlorochromate (PCC) | 3-(4-Bromophenyl)prop-2-enal | Dichloromethane (B109758) (DCM) |
| (E)-2,3-diphenylprop-2-en-1-ol | Dess-Martin Periodinane | (E)-2,3-diphenylprop-2-enal | CH2Cl2, -10°C rsc.org |
Derivatization of the Hydroxyl Functionality
The hydroxyl group of this compound can be derivatized to alter the molecule's physical and chemical properties. Common derivatizations include esterification and etherification. For instance, replacement of the hydroxyl group with a methoxy (B1213986) (MeO) group can influence the yield and enantioselectivity of subsequent reactions, such as bromohydroxylation. rsc.org
Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. Etherification can be carried out under Williamson ether synthesis conditions, involving deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. These derivatizations are crucial for protecting the hydroxyl group during other synthetic steps or for introducing new functional groups into the molecule.
Reactions Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is susceptible to a variety of addition and cycloaddition reactions.
Electrophilic Addition Reactions (e.g., Catalytic Enantioselective Bromohydroxylation)
A significant reaction involving the double bond is electrophilic addition. An effective method for the enantioselective bromohydroxylation of cinnamyl alcohols, including (E)-3-(4-bromophenyl)prop-2-en-1-ol, has been developed. rsc.orgrsc.orgnih.gov This reaction utilizes a chiral catalyst to introduce both a bromine atom and a hydroxyl group across the double bond, creating two new stereogenic centers.
The reaction is typically catalyzed by a hydroquinine (B45883) derivative such as (DHQD)₂PHAL, with a bromine source like N-bromobenzamide and water as the nucleophile. rsc.orgrsc.org The addition of an acid co-catalyst, such as (–)-camphorsulfonic acid (CSA), has been shown to be beneficial. rsc.orgrsc.org This process yields optically active bromohydrins with high enantiomeric excess (ee). rsc.orgnih.govresearchgate.net The substituent on the phenyl ring of the cinnamyl alcohol significantly influences the reaction's outcome. rsc.org
| Substrate | Catalyst | Bromine Source | Additive | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| (E)-3-(4-bromophenyl)prop-2-en-1-ol | (DHQD)₂PHAL | N-bromobenzamide | (-)-CSA | CH₃CN/H₂O | 87 | 82 | rsc.orgrsc.org |
| (E)-3-(p-tolyl)prop-2-en-1-ol | (DHQD)₂PHAL | N-bromobenzamide | (-)-CSA | CH₃CN/H₂O | 85 | 85 | rsc.org |
| (E)-3-(4-fluorophenyl)prop-2-en-1-ol | (DHQD)₂PHAL | N-bromobenzamide | (-)-CSA | CH₃CN/H₂O | 86 | 84 | rsc.org |
Cycloaddition Reactions and Regioselectivity Studies (e.g., using Molecular Electron Density Theory)
Cycloaddition reactions offer a powerful tool for the construction of cyclic systems. The double bond in this compound or its derivatives can participate in various cycloadditions, such as [4+3] or [3+2] cycloadditions. pku.edu.cnorganic-chemistry.org The regioselectivity of these reactions, which determines the orientation of the reacting species, is a critical aspect.
Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT) calculations are instrumental in understanding and predicting the regioselectivity of these reactions. rsc.org For instance, in the copper(I)-catalyzed azide-alkyne cycloaddition, DFT studies have shown that the reaction proceeds through a stepwise mechanism, and the analysis of global and local electrophilicity/nucleophilicity can explain the observed regioselectivity. rsc.org Similarly, for other cycloadditions, computational analysis of the frontier molecular orbitals (HOMO-LUMO) of the reactants can predict the most likely regioisomeric product. organic-chemistry.org While specific MEDT studies on this compound itself are not detailed, the principles apply to its behavior in cycloaddition reactions.
Geometric Isomerization Processes (E/Z Interconversion)
This compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis), where the substituents on the double bond have different spatial arrangements. The interconversion between these isomers, known as E/Z isomerization, can be induced by thermal or photocatalytic methods. acs.orgresearchgate.net
Photocatalytic isomerization, inspired by the visual cycle, can be a highly selective method for converting the more stable E-isomer to the Z-isomer. acs.org This process often involves the use of a photosensitizer that absorbs light and transfers energy to the alkene, facilitating rotation around the carbon-carbon double bond. The final photostationary state, or the E/Z ratio at equilibrium, depends on the specific reaction conditions and the nature of the substituents on the alkene. acs.org For related compounds like chalcones, the E isomer is often found to be the more stable configuration. researchgate.netresearchgate.net
Reactivity of the Bromophenyl Moiety
The chemical behavior of this compound is largely dictated by the interplay of its three key functional components: the phenyl ring, the bromo substituent, and the allylic alcohol side chain. The bromophenyl moiety, in particular, offers a versatile platform for a range of chemical transformations, from electrophilic aromatic substitution to palladium-catalyzed cross-coupling reactions.
Aromatic Substitution Patterns and Directing Effects
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. pressbooks.pub The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring. In this compound, the benzene ring is substituted with a bromo group at the C4 position and a prop-2-en-1-ol group at the C1 position.
The directing effects of these substituents determine the position of attack for an incoming electrophile.
Bromo Group: Halogens, like bromine, are considered deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. libretexts.org This is due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because the lone pair electrons on the halogen can be donated to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during ortho and para attack. libretexts.orgmsu.edu
Prop-2-en-1-ol Group: The -(CH=CHCH₂OH) group is an alkyl-type substituent. Alkyl groups are generally activating and ortho, para-directing. savemyexams.comuoanbar.edu.iq They activate the ring by donating electron density through an inductive effect. It is important to note that the alkene within the side chain can also react with electrophiles, potentially competing with the aromatic substitution reaction. masterorganicchemistry.com
Given that both the bromo and the allyl alcohol groups direct incoming electrophiles to the ortho and para positions, the substitution pattern on the 1-allyl-4-bromobenzene core will occur at the positions ortho to either substituent (carbons 2, 3, 5, and 6). The para position for each group is already occupied by the other. The ultimate distribution of products will depend on the specific reaction conditions and the relative strengths of the directing effects of the two groups.
Table 1: Directing Effects of Substituents in this compound
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -Br (Bromo) | C4 | Deactivating | Ortho, Para |
Palladium(II)-Catalyzed Alcohol Oxidation and Arylation Reactions
Palladium(II) catalysts are pivotal in modern organic synthesis, enabling a variety of transformations. For a molecule like this compound, Pd(II) catalysis can target both the allylic alcohol and the aryl bromide functionalities.
Alcohol Oxidation: The oxidation of alcohols to aldehydes and ketones is a fundamental transformation. Palladium(II) complexes, often in a system analogous to the Wacker-Tsuji oxidation, can catalyze the oxidation of alkenes and alcohols. caltech.edurug.nl In the case of this compound, an allylic alcohol, palladium-catalyzed oxidation would be expected to yield the corresponding α,β-unsaturated aldehyde, (E)-3-(4-bromophenyl)acrylaldehyde. The regioselectivity of such oxidations can be highly dependent on the specific catalytic system and reaction conditions employed. caltech.edu
Arylation Reactions: Palladium-catalyzed arylation reactions represent a powerful tool for forming new carbon-carbon bonds. Recent research has demonstrated the utility of palladium catalysis in the remote arylation of alkenyl alcohols. nih.gov In one study, a catalytic system using as little as 50 ppm of Pd(OAc)₂ was effective. nih.gov When applied to substrates like 4-bromo-substituted cinnamyl alcohol, this methodology can lead to the formation of diaryl-substituted carbonyl compounds. nih.gov The mechanism often involves a "chain-walking" or isomerization process, where the palladium catalyst facilitates the migration of the double bond along the carbon chain prior to the final bond formation. nih.gov
The Catellani reaction is another prominent palladium-catalyzed process that facilitates sequential C-H functionalization and cross-coupling at the ortho position of an aryl halide. aablocks.com While traditionally using Pd(0) to initiate the cycle, Pd(II) species are key intermediates. aablocks.com Such a reaction could potentially be applied to this compound to introduce further complexity to the aromatic ring.
Cross-Coupling Reactions for Further Functionalization
The bromine atom on the phenyl ring serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the substitution of the bromine with a wide range of other functional groups. a2bchem.com These reactions are cornerstones of modern synthetic chemistry for constructing complex molecular architectures. masterorganicchemistry.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, forming a new carbon-carbon bond by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. chemie-brunschwig.chlibretexts.org This reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. chemie-brunschwig.ch For this compound, a Suzuki coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group, depending on the boronic acid used. mdpi.comacademie-sciences.fr
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction creates a new carbon-carbon bond between the aryl ring of this compound and one of the sp² carbons of the alkene coupling partner. The reaction typically exhibits high trans selectivity. organic-chemistry.org
Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It employs a palladium catalyst along with a copper(I) co-catalyst. organic-chemistry.orgnrochemistry.com Applying this reaction to this compound would result in the formation of an arylalkyne, introducing a linear, sp-hybridized carbon framework at the position of the bromine atom. The reaction is known for its reliability and can often be carried out under mild conditions. wikipedia.orgnih.gov
Table 2: Key Cross-Coupling Reactions for Functionalizing the Bromophenyl Moiety
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed (R = from coupling partner) |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl, Aryl-Vinyl |
| Heck | Alkene (e.g., H₂C=CHR) | Pd(II) or Pd(0) catalyst, Base | Aryl-Vinyl |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(4-Bromophenyl)prop-2-en-1-ol, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques and theoretical predictions, provides a complete picture of the atomic connectivity and chemical environment.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of (E)-3-(4-bromophenyl)prop-2-en-1-ol, specific signals corresponding to the aromatic, vinylic, and aliphatic protons are observed.
The aromatic protons on the 4-bromophenyl ring typically appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom are expected to be slightly downfield compared to the protons meta to it.
The vinylic protons of the prop-2-en-1-ol chain exhibit distinct signals. The trans-configuration of the double bond is confirmed by a large coupling constant (J), typically in the range of 12–16 Hz, between the two vinylic protons. acs.org The proton attached to the carbon adjacent to the aromatic ring (C3-H) and the proton on the central carbon of the alkene (C2-H) form a doublet of doublets and a doublet, respectively, due to spin-spin coupling.
The methylene (B1212753) protons of the alcohol group (-CH₂OH) typically appear as a doublet, coupled to the adjacent vinylic proton. The hydroxyl proton (-OH) often presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
A representative ¹H NMR dataset for a closely related compound, (E)-3-phenylprop-2-en-1-ol (cinnamyl alcohol), shows signals at δ 7.40–7.22 (m, 5H, Ar-H), 6.64 (d, J = 16.0 Hz, 1H, C2-H), 6.40 (m, 1H, C3-H), 4.32 (m, 2H, CH₂), and 1.58 (s, 1H, OH). rsc.org For this compound, the aromatic signals would be altered due to the bromine substituent, and slight shifts would be expected for the other protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | Variable (e.g., 1.5-2.0) | Broad Singlet | - |
| -CH₂- | ~4.3 | Doublet | ~5-7 |
| =CH-CH₂ | ~6.3 | Doublet of Triplets | ~16 (trans), ~5-7 |
| Ar-CH= | ~6.6 | Doublet | ~16 (trans) |
| Ar-H (ortho to C=C) | ~7.3 | Doublet | ~8-9 |
| Ar-H (ortho to Br) | ~7.5 | Doublet | ~8-9 |
Note: This is a predictive table based on analogous structures. Actual values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound will show distinct signals for each unique carbon atom.
The carbon attached to the bromine atom (C-Br) will appear at a characteristic chemical shift, typically around 120-125 ppm. The other aromatic carbons will also have distinct signals. The quaternary aromatic carbon attached to the propenol side chain is expected around 135 ppm.
The vinylic carbons (C=C) will resonate in the range of 120-140 ppm. The carbon bearing the hydroxyl group (-CH₂OH) will be found further upfield, typically in the 60-65 ppm region.
For comparison, the ¹³C NMR spectrum of (E)-3-phenylprop-2-en-1-ol shows signals at δ 136.6 (Ar-C), 131.1 (=CH), 128.6 (Ar-CH), 128.5 (=CH), 127.7 (Ar-CH), 126.4 (Ar-CH), and 63.7 (CH₂OH). rsc.org The presence of the bromine atom in the para position will influence the chemical shifts of the aromatic carbons in this compound due to its electronic effects.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂OH | ~63 |
| Ar-C (ipso, C-Br) | ~122 |
| =CH-CH₂ | ~128 |
| Ar-CH (ortho to C=C) | ~128 |
| Ar-CH (ortho to Br) | ~132 |
| =CH-Ar | ~133 |
| Ar-C (ipso, C-C=) | ~135 |
Note: This is a predictive table based on analogous structures and known substituent effects. Actual values may vary.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure. mdpi.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, COSY would show cross-peaks between the adjacent vinylic protons, and between the vinylic proton at C2 and the methylene protons of the alcohol. It would also show correlations between adjacent aromatic protons. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning carbon signals based on their attached, and usually already assigned, protons. For instance, the carbon signal for the -CH₂OH group can be definitively identified by its correlation with the corresponding methylene proton signal. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the carbon skeleton and connecting different functional groups. For example, HMBC would show a correlation between the methylene protons and the vinylic carbon at C2, as well as the aromatic carbon at C1'. It would also show correlations between the vinylic proton at C3 and the aromatic carbons. mdpi.com
Computational chemistry provides a powerful means to predict NMR chemical shifts, which can then be compared with experimental data to confirm or refine a proposed structure. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a popular approach for such predictions. researchgate.netresearchgate.net
The process involves optimizing the molecular geometry of this compound at a given level of theory and then calculating the NMR shielding tensors. These are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Discrepancies between the predicted and experimental shifts can often be resolved by considering different possible conformations of the molecule. This theoretical approach is particularly useful for complex molecules where signal overlap or ambiguity exists in the experimental spectra.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
The FT-IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups.
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness is a result of hydrogen bonding. For a similar compound, (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, a distinct O-H stretch was observed at 3197 cm⁻¹. mdpi.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while vinylic (=C-H) stretches are also found in this region. Aliphatic C-H stretches of the methylene group will be observed just below 3000 cm⁻¹.
C=C Stretch: The stretching vibration of the carbon-carbon double bond in the propenol chain, being conjugated to the aromatic ring, is expected to appear in the 1600-1650 cm⁻¹ region. acs.org
C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the primary alcohol is typically found in the range of 1000-1260 cm⁻¹.
C-Br Stretch: The vibration of the carbon-bromine bond is expected to produce a signal in the far-infrared region, typically between 500 and 600 cm⁻¹.
Aromatic C=C Bending: Out-of-plane bending vibrations for the 1,4-disubstituted aromatic ring are expected in the region of 800-850 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |
| C-H Stretch | Aromatic/Vinylic | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic | 2850 - 2960 | Medium |
| C=C Stretch | Alkene (conjugated) | 1600 - 1650 | Medium |
| C=C Stretch | Aromatic | 1450 - 1600 | Medium |
| C-O Stretch | Primary Alcohol | 1000 - 1260 | Strong |
| C-H Bend (oop) | 1,4-Disubstituted Aromatic | 800 - 850 | Strong |
| C-Br Stretch | Aryl Halide | 500 - 600 | Medium-Strong |
Note: This is a predictive table based on typical functional group absorption regions. Actual values may vary.
Fourier-Transform Raman Spectroscopy for Complementary Vibrational Analysis
Fourier-Transform (FT) Raman spectroscopy serves as a vital complementary technique to FT-IR for analyzing the vibrational modes of this compound. While FT-IR is sensitive to polar functional groups, FT-Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations, which are often weak or absent in IR spectra. For analogous chalcone (B49325) structures, FT-Raman spectra provide key insights into the carbon skeleton. sphinxsai.comresearchgate.net
Characteristic bands in the FT-Raman spectrum of related compounds include the strong C=C stretching vibration of the propenol backbone and the aromatic C-C stretching modes. researchgate.net The symmetric breathing vibration of the p-substituted benzene ring typically gives rise to a strong Raman band. Furthermore, the C-Br stretching vibration, which can be difficult to definitively assign in IR spectra, is often more clearly observed in the low-frequency region of the Raman spectrum. For instance, in similar brominated chalcones, the C=O and Cα=Cβ stretching vibrations are observed around 1647 cm⁻¹ and 1645 cm⁻¹, respectively. researchgate.net The C-H stretching vibrations are typically observed around 3073 cm⁻¹. researchgate.net
Computational Vibrational Analysis and Potential Energy Distribution (PED)
To achieve a definitive assignment of the vibrational modes observed in FT-IR and FT-Raman spectra, computational analysis is employed. Density Functional Theory (DFT) calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are performed to model the molecular geometry and predict the vibrational frequencies. sphinxsai.comresearchgate.net
A scaling factor is typically applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement between the experimental and theoretical spectra. sphinxsai.comresearchgate.net Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.net This allows for an unambiguous assignment of complex vibrational bands that arise from the coupling of multiple motions. For related chalcones, PED analysis has been crucial in assigning the vibrations of the entire molecule, including the phenyl rings, the enone bridge, and substituent groups. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. scispace.com This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, the molecular formula is C₉H₉BrO. HRMS analysis, often using an ESI-TOF (Electrospray Ionization-Time of Flight) instrument, would confirm this composition by measuring the mass of the protonated molecule [M+H]⁺ with an accuracy in the range of parts per million (ppm). rsc.org
Table 1: HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|
This table presents the theoretical exact mass. The observed mass in an actual experiment would be very close to this value.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. scholaris.ca It is routinely used to assess the purity of synthesized this compound and confirm its identity. nih.govfrontiersin.org
In a typical LC-MS analysis, the compound is injected into an HPLC system, often with a reverse-phase C18 column. A gradient elution with a mobile phase, such as a mixture of acetonitrile (B52724) and water with 0.1% formic acid, separates the target compound from any impurities or starting materials. scholaris.ca The eluent is then introduced into the mass spectrometer. The identity of the compound is confirmed by its specific retention time in the chromatogram and the detection of its corresponding mass-to-charge ratio (m/z) in the mass spectrum. Purity is determined by integrating the peak area of the compound relative to any other peaks present, with purities often exceeding 95%. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The conjugated system, which includes the phenyl ring and the prop-2-en-1-ol side chain, gives rise to characteristic absorption bands.
The UV-Vis spectrum of compounds with this chromophore typically displays strong absorptions corresponding to π → π* transitions within the aromatic ring and the C=C double bond. A weaker n → π* transition associated with the lone pair of electrons on the oxygen atom of the hydroxyl group may also be observed. For similar chalcone structures, the maximum absorption wavelength (λmax) is often found in the range of 250-350 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity. Computational methods, such as Time-Dependent DFT (TD-DFT), can be used to calculate the electronic transition energies and support the assignment of the observed absorption bands. acs.org
X-ray Diffraction (XRD) for Solid-State Structural Determination
These studies reveal that the molecules are generally near-planar, with a small dihedral angle between the phenyl ring and the propenone bridge. nih.govscispace.com The crystal packing is stabilized by a network of intermolecular interactions. These often include weak C—H⋯O hydrogen bonds that link molecules into chains or dimers. nih.gov Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules and sometimes Br⋯π interactions contribute significantly to the stability of the crystal lattice. researchgate.netnih.gov This information allows for a highly probable prediction of the solid-state conformation and packing arrangement of this compound.
Table 2: Crystallographic Data for a Representative Related Compound, (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one nih.gov
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 15.118 (3) |
| b (Å) | 4.0410 (8) |
| c (Å) | 22.846 (5) |
| β (°) | 108.03 (3) |
| V (ų) | 1326.2 (5) |
| Z | 4 |
This data is for a closely related structure and illustrates the type of information obtained from an XRD analysis.
Computational Analysis of this compound Remains Largely Unexplored
While computational analyses are common for structurally related compounds, particularly chalcone derivatives which feature a ketone group instead of an alcohol, the specific data for this compound concerning its optimized geometry, electronic structure, chemical reactivity, and optical properties has not been found in the performed searches.
Therefore, a detailed article covering the specific subsections of geometry optimization, HOMO-LUMO energy gaps, global chemical reactivity descriptors, molecular electrostatic potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and Non-Linear Optical (NLO) properties for this compound cannot be generated at this time due to the absence of published research data.
Studies on analogous molecules, such as (E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, have undergone extensive theoretical investigation, providing insights into their molecular structure and properties. However, the substitution of the ketone group with a hydroxyl group in this compound would significantly alter its electronic and chemical characteristics, making direct extrapolation of data from these related compounds scientifically unsound for an article focused solely on the specified alcohol.
Further research and publication in the field of computational chemistry are required to provide the specific data necessary to construct a detailed theoretical profile of this compound.
Computational Chemistry and Theoretical Modeling of 3 4 Bromophenyl Prop 2 En 1 Ol
Non-Linear Optical (NLO) Property Investigations
Theoretical Prediction of Polarizability and Hyperpolarizability
The response of a molecule to an external electric field is described by its polarizability (α) and hyperpolarizability (β, γ, etc.). These properties are crucial for the development of nonlinear optical (NLO) materials. Theoretical calculations, primarily using DFT methods, allow for the prediction of these values.
For organic molecules, particularly those with π-conjugated systems, the choice of computational functional and basis set is critical for obtaining accurate predictions. Functionals like B3LYP and CAM-B3LYP are commonly employed. nih.gov For instance, in studies of structurally similar chalcone (B49325) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these NLO properties. researchgate.net
The presence of a bromine atom, an electron-withdrawing group, and the conjugated π-system in 3-(4-bromophenyl)prop-2-en-1-ol are expected to significantly influence its polarizability and hyperpolarizability. The bromine atom can enhance the second-order hyperpolarizability (γ). nih.gov In related chalcones, the substitution of electron-withdrawing groups like bromine has been shown to enhance NLO activity.
Table 1: Theoretical NLO Properties of Structurally Related Compounds (Calculated via DFT)
| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (esu) | Second Hyperpolarizability (γ) (esu) |
|---|---|---|---|---|---|
| 4-(4-Bromophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | CAM-B3LYP/6-311++G(d,p) | - | - | - | 126.27 x 10⁻³⁴ nih.gov |
| (2E)-3-(biphenyl-4-yl)-1-(4-bromophenyl) prop-2-en-1-one | B3LYP/6-311++G(d,p) | 0.9853 researchgate.net | High researchgate.net | High researchgate.net | - |
| 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | DFT | - | - | Significant bohrium.com | - |
Note: This table presents data for compounds structurally related to this compound to illustrate the expected range and magnitude of NLO properties. "a.u." stands for atomic units.
Relationship between Molecular Structure and NLO Response
The nonlinear optical response of a molecule is intrinsically linked to its electronic structure. For this compound, several structural features are key determinants of its NLO properties:
π-Conjugated System: The molecule contains a propenol group, which includes a C=C double bond conjugated with the phenyl ring. This extended π-electron system allows for significant electron delocalization, which is a primary requirement for a large NLO response. researchgate.net This delocalization facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field.
Donor-Acceptor Character: The effectiveness of ICT is greatly enhanced by the presence of electron-donating groups (D) and electron-accepting groups (A) at opposite ends of the conjugated bridge (a D-π-A structure). In this compound, the phenyl ring acts as the π-bridge. The bromine atom is an electron-withdrawing group (acceptor). The hydroxyl (-OH) group on the propenol chain can act as a weak electron donor. This arrangement, even if not a classic strong D-π-A system, promotes a push-pull mechanism for electrons, enhancing the molecular dipole moment and hyperpolarizability. nih.govresearchgate.net
Molecular Geometry: The planarity of the molecule affects the efficiency of π-orbital overlap and, consequently, the extent of conjugation. While single-crystal X-ray studies on the related 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one show a non-planar conformation , theoretical optimization using DFT can determine the most stable geometry of this compound and how deviations from planarity might impact its electronic and NLO properties.
Computational analyses like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) maps are used to visualize and quantify the ICT characteristics. mdpi.com NBO analysis reveals the interactions between occupied (donor) and unoccupied (acceptor) orbitals, while MEP maps show the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. mdpi.com
Advanced Theoretical Methodologies for Reaction Pathway Analysis (e.g., Molecular Electron Density Theory)
Understanding the mechanisms of chemical reactions at a fundamental level is a key area of computational chemistry. Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing reaction pathways, moving beyond frontier molecular orbital (FMO) theory to focus on the changes in electron density throughout a reaction. mdpi.com
MEDT has been successfully applied to study cycloaddition reactions, such as the [3+2] cycloaddition of N-methyl-C-3-bromophenyl-nitrone. scielo.org.mxresearchgate.net While a specific MEDT study on this compound is not detailed in the provided search results, the principles of the theory can be outlined for its potential application.
In a hypothetical reaction involving this compound, such as an oxidation of the allyl alcohol or a cycloaddition across the double bond, MEDT analysis would involve:
Analysis of Conceptual DFT Reactivity Indices: The global electrophilicity and nucleophilicity indices of the reactants are calculated to predict the flow of electron density during the reaction. mdpi.com For example, in a reaction with an electrophile, the nucleophilic character of the double bond or the hydroxyl oxygen of this compound would be quantified.
Locating Stationary Points: The potential energy surface (PES) is explored to identify the transition states (TSs) and intermediates connecting reactants to products.
Bonding Evolution Theory (BET): This analysis examines the topological changes of the electron localization function (ELF) along the reaction coordinate. mdpi.com BET allows for a detailed description of bond formation and cleavage, revealing whether the process is concerted or stepwise and identifying the exact points along the reaction path where significant electronic changes occur. mdpi.com For instance, in an oxidation reaction, BET could pinpoint the precise moment of O-H and C-H bond breaking and C=O bond formation.
Global Electron Density Transfer (GEDT): At the transition state, the amount of charge transferred from the nucleophilic species to the electrophilic one is calculated. mdpi.com A high GEDT value is indicative of a polar reaction mechanism.
By applying MEDT, a highly detailed, quantitative picture of the reaction mechanism for this compound could be developed, providing insights into its reactivity that are inaccessible through purely experimental means.
Role of 3 4 Bromophenyl Prop 2 En 1 Ol in Advanced Organic Synthesis
Intermediacy in the Synthesis of Complex Organic Architectures
3-(4-Bromophenyl)prop-2-en-1-ol functions as a pivotal intermediate in the assembly of intricate organic molecules. a2bchem.com Its utility stems from the multiple reactive sites that can be selectively addressed. The double bond can participate in various addition and cycloaddition reactions, while the bromine atom provides a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of further molecular complexity. a2bchem.com The allylic alcohol moiety can be oxidized to form the corresponding aldehyde or acid, or it can be used in substitution reactions.
This compound serves as a precursor for the synthesis of enantioenriched 3,4-disubstituted chromans, which are privileged scaffolds in many bioactive natural products and pharmaceuticals. nih.gov Furthermore, its role as a substrate in the development of asymmetric reactions highlights its importance. For instance, it is used to produce optically active bromohydrins, which are themselves highly versatile chiral building blocks for subsequent synthetic transformations. rsc.orgsemanticscholar.orgrsc.org
Precursor for Diverse Heterocyclic Compound Synthesis
A significant application of this compound is its role as a precursor to a variety of heterocyclic compounds. This typically involves an initial oxidation step to convert the alcohol into the corresponding aldehyde, 3-(4-bromophenyl)propenal, or further reaction to form a chalcone (B49325) structure. These α,β-unsaturated carbonyl compounds are then used in cyclocondensation reactions to build the heterocyclic rings.
Benzodiazepines are a critical class of seven-membered heterocyclic compounds with a wide range of pharmaceutical applications. nih.gov The synthesis of 1,5-benzodiazepines often proceeds through the condensation of an o-phenylenediamine (B120857) with an α,β-unsaturated ketone, commonly known as a chalcone. nih.govresearchgate.net this compound is a direct precursor to the required chalcone, (2E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, via oxidation and subsequent reaction.
Research has demonstrated the synthesis of various benzodiazepine (B76468) derivatives from bromo-substituted chalcones. For example, 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine has been synthesized by the condensation of o-phenylenediamine with the corresponding chalcone. researchgate.net Similarly, another study reported the synthesis of 4-(4-Bromophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine from a chalcone precursor, highlighting the utility of this synthetic route for creating molecules with potential nonlinear optical properties. nih.gov
Beyond benzodiazepines, other diazepine (B8756704) derivatives can also be synthesized from precursors related to this compound. Diazepines are seven-membered heterocyclic rings containing two nitrogen atoms. derpharmachemica.com A study has shown the synthesis of a novel 1,2-diazepine derivative, specifically 5-(4-bromophenyl)-1-(2,4-dinitrophenyl)-3-(4-fluorophenyl)-1H-1,2-diazepin-6-ol. derpharmachemica.com This synthesis began with a 4-bromo-4'-fluorochalcone, which was first converted to a hydrazine (B178648) intermediate before cyclizing with ethyl chloroacetate (B1199739) to form the 1,2-diazepine ring. derpharmachemica.com
| Precursor Chalcone Derivative | Resulting Diazepine Compound | Diazepine Type | Reference |
|---|---|---|---|
| (2E)-3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | 5-(4-bromophenyl)-1-(2,4-dinitrophenyl)-3-(4-fluorophenyl)-1H-1,2-diazepin-6-ol | 1,2-Diazepine | derpharmachemica.com |
| 3-(4-nitrophenyl)-1-(4-bromophenyl)-2-propene | 4-(4-Bromophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | 1,5-Benzodiazepine | nih.gov |
| 3-(3-bromophenyl)-1-(4-bromophenyl)-prop-2-en-1-one | 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | 1,5-Benzodiazepine | researchgate.net |
Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are known for their extensive applications as coordinating ligands and their presence in biologically active molecules. uomustansiriyah.edu.iqrsc.org The most common route to 2-pyrazolines is the reaction of an α,β-unsaturated aldehyde or ketone with a hydrazine derivative. rsc.org
Chalcones derived from this compound are excellent substrates for this transformation. Research has shown the synthesis of new pyrazoline derivatives from chalcones like (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one and (E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one. uomustansiriyah.edu.iqekb.eg In these syntheses, the chalcone undergoes a cyclocondensation reaction with hydrazines (e.g., thiosemicarbazide) to yield the corresponding 2-pyrazoline (B94618) ring system. uomustansiriyah.edu.iqekb.eg These pyrazoline products are of interest for their potential as ligands for transition metal complexes and for their biological activities. uomustansiriyah.edu.iqekb.eg
Building Block for Specialty Chemicals and Materials
The versatility of this compound extends to its use as a fundamental building block for specialty chemicals and advanced materials. a2bchem.com Its derivatives, particularly the chalcones, have been investigated for applications in materials science. For example, chalcones are known to be useful as organic nonlinear optical (NLO) materials, which have applications in optoelectronics and photonics. nih.gov The benzodiazepine derivatives synthesized from these chalcones have also been studied for their third-order NLO properties. nih.gov The presence of the bromophenyl group can influence the electronic and crystalline properties of these materials.
Utility in Asymmetric Catalysis Development and Chiral Building Blocks
A key area where this compound has proven valuable is in the development of asymmetric catalysis and the generation of chiral building blocks. a2bchem.comsemanticscholar.org Chiral molecules are crucial in pharmaceuticals and agrochemicals, and developing methods for their selective synthesis is a major goal of modern chemistry. au.dk
(E)-3-(4-Bromophenyl)prop-2-en-1-ol was used as a model substrate in the development of an effective enantioselective bromohydroxylation of cinnamyl alcohols. rsc.orgsemanticscholar.orgrsc.org In this reaction, catalyzed by a chiral cinchona alkaloid derivative ((DHQD)₂PHAL), the prochiral double bond of the substrate is converted into two new stereogenic centers with high enantioselectivity. rsc.orgsemanticscholar.org
The reaction yields optically active bromohydrins with up to 95% enantiomeric excess (ee). semanticscholar.orgrsc.org These chiral bromohydrins are highly valuable synthetic intermediates, as they can be converted into a variety of other functionalized molecules, such as chiral epoxides and amino alcohols, while retaining the high enantiopurity. semanticscholar.org This work represents a significant advance in asymmetric halogenation and demonstrates the utility of this compound as a critical tool for probing and developing new catalytic enantioselective methods. semanticscholar.orgrsc.org
| Entry | Bromine Source | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 1 | NBS | (DHQD)₂PHAL | 85 | 89 | semanticscholar.org |
| 2 | DBDMH | (DHQD)₂PHAL | 82 | 91 | semanticscholar.org |
| 3 | PhCONHBr | (DHQD)₂PHAL | 92 | 92 | semanticscholar.org |
NBS: N-Bromosuccinimide; DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin
Derivatization Strategies and Analogue Design in Academic Research
Systematic Structural Modifications of the Prop-2-en-1-ol Scaffold
The prop-2-en-1-ol backbone of 3-(4-Bromophenyl)prop-2-en-1-ol is a primary target for chemical modification to modulate the compound's physicochemical and biological properties. Key transformations focus on the reactivity of the hydroxyl group and the carbon-carbon double bond.
The primary alcohol functional group can undergo oxidation to yield the corresponding aldehyde, (E)-3-(4-bromophenyl)acrylaldehyde, or be further oxidized to 3-(4-bromophenyl)prop-2-enoic acid . Conversely, reduction of the alkene bond can produce 3-(4-bromophenyl)propan-1-ol, thereby removing the rigidity of the propenol system .
Esterification of the hydroxyl group is another common strategy. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), has been shown to be a highly efficient method for producing cinnamyl esters, achieving nearly quantitative yields in some cases cmu.ac.th. This reaction allows for the introduction of a wide variety of carboxylic acids, creating a library of ester analogues with different steric and electronic properties.
The alkene double bond is also a site for significant structural changes. One notable transformation is the asymmetric bromohydroxylation . In a study using (E)-3-(4-bromophenyl)prop-2-en-1-ol as a substrate, researchers found that using a chiral catalyst, (DHQD)2PHAL, in the presence of a bromine source and water, can produce the corresponding optically active bromohydrins with high enantioselectivity (up to 95% ee) nih.govrsc.org. This reaction is significant as it introduces two new stereogenic centers, dramatically increasing the molecule's structural complexity and providing access to chiral building blocks for further synthesis rsc.org.
Furthermore, the hydroxyl group can be activated and substituted with various nucleophiles. For instance, methyltrifluoromethanesulfonate (MeOTf) can be used as a catalyst to promote the direct nucleophilic substitution of the alcohol with 1,3-dicarbonyl compounds, amides, and other nucleophiles under mild conditions acs.org.
| Modification Type | Reagent(s)/Catalyst(s) | Resulting Structure | Significance | Reference(s) |
| Oxidation | Standard oxidizing agents | (E)-3-(4-bromophenyl)acrylaldehyde | Alters electronic properties and reactivity | |
| Esterification | R-COOH, DCC, DMAP | (E)-3-(4-bromophenyl)prop-2-en-1-yl R-oate | Introduces diverse functional groups | cmu.ac.th |
| Asymmetric Bromohydroxylation | (DHQD)2PHAL, PhCONHBr, H2O | Optically active (2R,3S)-2-bromo-3-(4-bromophenyl)propane-1,3-diol | Creates chiral building blocks with two new stereocenters | nih.govrsc.org |
| Nucleophilic Substitution | Nucleophile (e.g., 1,3-dicarbonyl), MeOTf | C-alkylated product at the allylic position | Forms new carbon-carbon bonds under mild conditions | acs.org |
Introduction of Diverse Substituents on the Bromophenyl Ring
The bromine atom on the phenyl ring of this compound is a particularly useful functional handle for derivatization. It serves as a key site for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the creation of structurally complex molecules a2bchem.com. While extensive derivatization studies starting specifically from this compound are not widely documented, the reactivity of the bromophenyl moiety is well-established in analogous structures like bromophenyl-containing chalcones and other styrenyl derivatives.
These reactions allow for the replacement of the bromine atom with carbon, nitrogen, and other functionalities. For example, Suzuki coupling can introduce new aryl or alkyl groups, Heck coupling can extend the conjugated system, and Buchwald-Hartwig amination can install amine functionalities.
In broader studies on related structures, researchers have synthesized libraries of analogues by varying the substituent at the para-position of the phenyl ring. These modifications are crucial for probing structure-activity relationships. For instance, in the synthesis of chalcone (B49325) analogues, the starting bromophenyl or chlorophenyl ketones are often replaced with derivatives containing methoxy (B1213986), nitro, or fluoro groups to systematically evaluate the electronic and steric effects of these substituents mdpi.comacs.orgmdpi.comnih.gov.
| Substituent (X) at para-position | Example Compound Class | Synthetic Approach Highlight | Potential Derivatization Reaction | Reference(s) |
| Chloro (-Cl) | Chalcones | Claisen-Schmidt condensation with 4-chloroacetophenone | N/A (analogue synthesis) | nih.gov |
| Fluoro (-F) | Chalcones | Claisen-Schmidt condensation with 4-fluoroacetophenone | N/A (analogue synthesis) | nih.gov |
| Methoxy (-OCH3) | Chalcones, Urea (B33335) derivatives | Use of 4-methoxybenzaldehyde (B44291) or 4-methoxyphenylurea (B72069) in synthesis | Suzuki or Buchwald-Hartwig coupling | mdpi.comfrontiersin.org |
| Amino (-NR2) | Chalcones | Use of 4-(dimethylamino)benzaldehyde | Buchwald-Hartwig amination | nih.gov |
| Thienyl | Chalcones | Condensation with thiophene-based aldehydes/ketones | Suzuki coupling with thiopheneboronic acid | ekb.eg |
| Nitrophenyl | Pyrrole-based Chalcones | Condensation with nitrophenyl-substituted pyrrole (B145914) aldehydes | Suzuki coupling with nitrophenylboronic acid | mdpi.com |
Comparative Analysis of Analogues and Structure-Reactivity Relationships
The synthesis of diverse analogues of this compound and related compounds is primarily driven by the need to understand how specific structural features influence their chemical reactivity and biological activity. By comparing series of systematically modified compounds, researchers can establish clear structure-reactivity relationships (SRRs) and structure-activity relationships (SARs).
Influence on Chemical Reactivity: The nature of the substituent on the phenyl ring significantly impacts the reactivity of the entire molecule. In the asymmetric bromohydroxylation of cinnamyl alcohols, for instance, the electronic properties of the substituent on the phenyl group affect the enantioselectivity of the reaction. While a range of substituted cinnamyl alcohols are effective substrates, variations in the substituent lead to different enantiomeric excesses (ee's), with values ranging from 55% to 95% nih.gov. This suggests that the electronic environment of the alkene double bond, modulated by the phenyl substituent, plays a critical role in the stereochemical outcome of the reaction.
Influence on Biological Activity: In the context of medicinal chemistry, SAR studies are paramount. Research on chalcones, which share the 1,3-diaryl-2-propen-1-one core structure, provides valuable insights. A study on the antitumor activity of chalcone derivatives revealed that the type and position of substituents on the aromatic rings are critical for potency nih.gov. For example, introducing halogen groups (Cl, Br) at the para-position of one of the phenyl rings led to a decrease in growth-inhibitory effects compared to the parent compound. Similarly, para-aminated derivatives also showed a reduction in antiproliferative activity nih.gov.
In another study focusing on inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a series of urea derivatives were synthesized, including compounds with a 3-bromobenzyl moiety frontiersin.org. The SAR analysis showed that the nature of the substituent on a connected phenyl ring was crucial for inhibitory activity. A 4-bromophenyl group resulted in an IC50 of 4.54 µM, whereas a 4-methoxyphenyl (B3050149) group led to the most potent compound in the series with an IC50 of 1.73 µM, highlighting the favorable impact of an electron-donating group at this position for this specific biological target frontiersin.org.
The physical properties of the analogues are also a key area of investigation. In the field of materials science, chalcone derivatives with different donor and acceptor groups are studied for their nonlinear optical (NLO) properties. A study on thiophenyl chalcones, including a derivative with a 4-bromophenyl ring, demonstrated that these D-π-A (donor-pi-acceptor) structures are promising NLO materials researchgate.net. The specific combination of substituents dictates the molecular hyperpolarizability and other NLO parameters.
| Structural Modification | Observed Effect | Context/Property | Reference(s) |
| Introduction of para-halogen on phenyl ring | Decreased antiproliferative effect | Antitumor activity of chalcones | nih.gov |
| Introduction of para-amino group on phenyl ring | Decreased antiproliferative effect | Antitumor activity of chalcones | nih.gov |
| Varying phenyl substituents (e.g., H, Me, Ph) | Altered enantioselectivity (55-95% ee) | Asymmetric bromohydroxylation of cinnamyl alcohols | nih.gov |
| 4-Methoxyphenyl vs. 4-Bromophenyl | Increased inhibitory potency (IC50: 1.73 µM vs. 4.54 µM) | IDO1 enzyme inhibition | frontiersin.org |
| Combination of donor and acceptor groups | Generation of nonlinear optical (NLO) properties | Materials science | researchgate.net |
Future Research Directions and Methodological Innovations
Development of Novel Catalytic Systems for Enantioselective Transformations
The synthesis of optically active molecules is a cornerstone of modern chemistry, and 3-(4-Bromophenyl)prop-2-en-1-ol serves as a key substrate in the development of asymmetric reactions. A significant area of research is the enantioselective bromohydroxylation of cinnamyl alcohols, including this compound, to produce versatile chiral building blocks. rsc.orgrsc.org
Recent studies have demonstrated the efficacy of using a (DHQD)₂PHAL catalyst in combination with (−)-camphorsulfonic acid (CSA) and N-bromobenzoylcarboxamide (PhCONHBr) to achieve high enantioselectivity. rsc.orgrsc.org In a model reaction, (E)-3-(4-bromophenyl)prop-2-en-1-ol was successfully converted into its corresponding optically active bromohydrin with up to 95% enantiomeric excess (ee). rsc.org This transformation is significant as it installs two stereogenic centers onto what was the C-C double bond. rsc.org
Future work in this domain will likely focus on several key aspects:
Catalyst Optimization: While the (DHQD)₂PHAL system is effective, there is ongoing research to develop even more efficient and versatile catalyst systems. The goal is to create catalysts that can operate at lower loadings, offer higher turnover numbers, and be applicable to a broader range of substrates beyond cinnamyl alcohols. rsc.org
Mechanism Elucidation: A deeper understanding of the reaction mechanism and the precise nature of the transition states is crucial for the rational design of new catalysts. rsc.org Investigating the role of the catalyst, additive, and bromine source will enable more precise control over reactivity and selectivity.
Expanding Substrate Scope: Current systems are often optimized for specific classes of substrates. Future research will aim to develop catalytic systems that are tolerant of a wider variety of functional groups on the aromatic ring and the allylic alcohol backbone, which currently requires significant experimentation to extend. rsc.org
| Catalyst System Component | Role in Enantioselective Bromohydroxylation |
| (DHQD)₂PHAL | Chiral amine catalyst that induces enantioselectivity. rsc.orgrsc.org |
| (−)-Camphorsulfonic Acid (CSA) | Additive used to promote the reaction. rsc.orgrsc.org |
| N-Bromobenzoylcarboxamide | Serves as the electrophilic bromine source. rsc.org |
| Water (H₂O) | Acts as the nucleophile in the hydroxylation step. rsc.org |
This interactive table summarizes the components of a catalytic system for the enantioselective bromohydroxylation of this compound.
Exploration of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways. For a compound like this compound and its derivatives, future research will prioritize the development of more environmentally benign and sustainable manufacturing processes.
One promising avenue is the use of non-toxic, renewable solvents. For example, the Claisen-Schmidt condensation, a common method for synthesizing chalcone (B49325) precursors to allylic alcohols, has been successfully performed in glycerin, a biodegradable and low-toxicity solvent. researchgate.net The reduction of the resulting (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one, synthesized via such a green route, would yield the target alcohol. This approach minimizes the reliance on volatile and hazardous organic solvents traditionally used. researchgate.net
Another key area is the development of reusable catalysts. Recent advancements have shown the utility of deep eutectic solvents (DES) like FeCl₃·6H₂O/glycerol as a recyclable Lewis acidic medium for reactions involving alcohols. rsc.org While demonstrated for the Ritter reaction, this concept can be extended to other transformations of this compound. The use of such systems simplifies product purification and reduces chemical waste, aligning with the goals of sustainable chemistry. rsc.org Future research will likely explore:
Solvent-free reaction conditions or the use of aqueous media.
Catalytic systems based on earth-abundant and non-toxic metals.
Implementation of continuous flow reactors to improve efficiency and safety on an industrial scale.
Advanced Computational Methodologies for Prediction of Reactivity and Synthetic Pathways
Computational chemistry offers powerful tools for understanding and predicting chemical behavior, thereby accelerating the development of new synthetic methods. For this compound, advanced computational methodologies can provide insights that are difficult to obtain through experimentation alone.
Future research will increasingly leverage these tools to:
Predict Reaction Outcomes: By modeling reaction mechanisms, it is possible to predict the feasibility of a proposed synthetic route and anticipate potential byproducts. For instance, Density Functional Theory (DFT) calculations can be used to examine the transition states of catalytic cycles, such as the enantioselective bromohydroxylation, to understand the origins of stereoselectivity. whiterose.ac.uk
Design Novel Catalysts: Computational screening can identify promising catalyst candidates before they are synthesized in the lab, saving time and resources. Frameworks like the Topology Automated Force Field Interactions (TAFFI) can be used to develop accurate force fields for molecules like this compound and its derivatives, allowing for reliable prediction of their thermochemical properties and reactivity. purdue.edu
Elucidate Structure-Property Relationships: Modeling can help establish clear relationships between the structure of a derivative and its chemical or physical properties. This is crucial for designing new molecules with specific functions.
| Computational Technique | Application in Research on this compound |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting transition state geometries for catalytic transformations. whiterose.ac.uk |
| Force Field Development (e.g., TAFFI) | Predicting thermochemical properties and enabling large-scale molecular dynamics simulations. purdue.edu |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions or complex catalytic systems involving the substrate. |
| Virtual Screening | Identifying potential derivatives with desired biological or material properties before synthesis. |
This interactive table outlines advanced computational methods and their potential applications in studying this compound.
Integration of High-Throughput Experimentation in Compound Derivatization and Screening
High-Throughput Experimentation (HTE) is a paradigm shift in chemical research that uses automation and miniaturization to rapidly test a large number of reaction conditions or synthesize a library of compounds. flowphotochem.eu The integration of HTE into research on this compound can significantly accelerate the discovery of new derivatives and the optimization of synthetic reactions.
For derivatization, the hydroxyl group and the double bond of this compound provide reactive sites for a wide range of chemical transformations. HTE can be used to:
Create Derivative Libraries: By reacting the parent alcohol with a diverse set of reagents (e.g., acyl chlorides, isocyanates, alkyl halides) in a multi-well plate format, a large library of ester, carbamate, and ether derivatives can be generated quickly.
Optimize Reaction Conditions: HTE platforms can rapidly screen numerous catalysts, solvents, temperatures, and reagent ratios to find the optimal conditions for a specific transformation, such as the deoxytrifluoromethylation or amidation of the alcohol. flowphotochem.eunih.gov This was effectively used to optimize heteroleptic copper(I)-based complexes for photocatalysis. flowphotochem.eu
Screen for Properties: Once a library of derivatives is synthesized, HTE can be coupled with automated screening assays to evaluate their biological activity (e.g., enzyme inhibition, antimicrobial properties) or material properties.
This approach streamlines the traditionally laborious process of synthesis and testing, enabling a much faster cycle of design, synthesis, and evaluation for new compounds derived from this compound.
Q & A
Q. What are the optimized synthetic routes for 3-(4-Bromophenyl)prop-2-en-1-ol, and how do reaction conditions influence stereochemical outcomes?
The compound is synthesized via two primary routes:
- Wittig Reaction : Reacting 4-bromobenzaldehyde with allyl chloride under basic conditions yields the α,β-unsaturated system. Solvent polarity and base strength (e.g., NaH vs. KOtBu) significantly affect E/Z selectivity .
- Reduction of Acrylic Acid Derivatives : (E)-3-(4-Bromophenyl)acrylic acid is reduced using NaBH4 in THF/water mixtures, achieving >80% yield. Stereochemical integrity is preserved when using aprotic solvents .
Key Characterization : Confirm E-stereochemistry via NMR (δ 6.53–6.31 ppm, J = 16.0 Hz for trans coupling) and compare with X-ray crystallographic data .
Q. How can researchers validate the structural purity of this compound, and what analytical techniques are most reliable?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to detect impurities (<1% threshold).
- Spectroscopy : / NMR confirms functional groups (e.g., hydroxyl at δ 4.32 ppm, vinyl protons), while IR identifies O–H stretching (3200–3600 cm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]+ at m/z 229.992 (calc. 229.996) .
Q. What are the common applications of this compound in organic synthesis?
- Intermediate for Cross-Coupling : The bromophenyl group participates in Suzuki-Miyaura reactions to introduce aryl moieties into complex molecules .
- Chiral Building Block : Asymmetric epoxidation or dihydroxylation generates enantiomerically enriched derivatives for pharmaceutical scaffolds .
- Polymer Chemistry : The hydroxyl group enables ring-opening polymerization (ROP) to create functionalized polyesters .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in the molecular geometry of this compound?
Single-crystal X-ray diffraction reveals:
- Bond Lengths : C=C (1.33 Å) and C–Br (1.90 Å), consistent with sp² hybridization and aryl bromine .
- Packing Motifs : Hydrogen-bonded dimers (O–H···O, 2.75 Å) stabilize the crystal lattice, as shown in SHELXL-refined structures (R-factor < 0.05) .
Challenges : Twinning or low-resolution data may require SHELXD for phase refinement and PLATON validation .
Q. What mechanistic insights explain contradictions in catalytic asymmetric reactions involving this compound?
- Substrate-Catalyst Mismatch : (DHQD)PHAL catalysts induce 83% ee in bromolactonization but <50% ee in epoxidation due to steric clashes with the bromophenyl group .
- Solvent Effects : Acetone/water (10:1) enhances enantioselectivity by stabilizing transition-state hydrogen bonds, while DCM disrupts them .
Resolution : Kinetic studies (Eyring plots) and DFT modeling (Gaussian 16) identify rate-limiting steps and optimize ligand design .
Q. How can computational modeling predict the compound’s reactivity in non-covalent interactions (e.g., drug-target binding)?
- Docking Simulations (AutoDock Vina) : The bromophenyl group exhibits π-π stacking with aromatic amino acids (Phe, Tyr), while the hydroxyl forms H-bonds with Asp/Glu residues .
- MD Simulations (GROMACS) : Free-energy perturbation (FEP) calculates binding affinities (ΔG = −8.2 kcal/mol) for kinase inhibitors .
Validation : Compare with SPR biosensor data (KD = 12 nM) and mutagenesis studies .
Q. What strategies mitigate challenges in characterizing degradation products of this compound under oxidative conditions?
- LC-MS/MS : Identify major degradation pathways (e.g., epoxidation at C2–C3 or hydroxylation at C1) using collision-induced dissociation (CID) .
- Isotopic Labeling : -labeling tracks oxygen incorporation during autoxidation, confirming radical intermediates .
- EPR Spectroscopy : Detect transient peroxyl radicals (g = 2.006) under UV irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
